molecular formula C19H26N2O6 B14015237 Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate

Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate

Cat. No.: B14015237
M. Wt: 378.4 g/mol
InChI Key: NUBGXUXEHJSOJD-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate (CAS: 127452-30-6) is a spirocyclic indolizine derivative characterized by a fused indolizine-dioxolane core. Its molecular formula is C₁₉H₂₆N₂O₆, with a molecular weight of 378.43 g/mol . Key structural features include:

  • A spiro junction linking the indolizine and 1,3-dioxolane rings.
  • A 5-oxo group contributing to electrophilic reactivity.
  • A butanoate ester at position 7, influencing lipophilicity and metabolic stability.

Predicted physical properties include a density of 1.28 ± 0.1 g/cm³ and a boiling point of 636.5 ± 55.0 °C . Safety protocols emphasize avoiding heat and ignition sources (P210) and restricting access to children (P102) .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[6'-(acetamidomethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]butanoate

InChI

InChI=1S/C19H26N2O6/c1-4-13(18(24)25-5-2)14-10-16-19(26-8-9-27-19)6-7-21(16)17(23)15(14)11-20-12(3)22/h10,13H,4-9,11H2,1-3H3,(H,20,22)

InChI Key

NUBGXUXEHJSOJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)CNC(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Due to the limited direct literature on this exact compound's preparation, the following synthesis outline is reconstructed from analogous synthetic routes of spiro[indolizine] derivatives and related acetamidomethyl-functionalized compounds, as referenced in chemical databases and product catalogs.

Step Reaction Description Reagents/Conditions Notes
1. Formation of Indolizine Core Cyclization of pyridine derivatives with appropriate aldehydes or ketones Acid catalysis, reflux in polar solvents (e.g., ethanol) Establishes the bicyclic indolizine framework
2. Spirodioxolane Ring Formation Acetalization of indolizine ketone with ethylene glycol Acid catalyst (p-TsOH), removal of water Forms the spirocyclic dioxolane moiety
3. Introduction of Acetamidomethyl Group Nucleophilic substitution or reductive amination with acetamide derivatives Use of acetamidomethyl halides or acetamidomethylating agents Position-selective functionalization at C-6
4. Esterification to Ethyl Butanoate Esterification of carboxylic acid precursor with ethanol Acid catalysis (H2SO4 or p-TsOH), reflux Completion of the ethyl ester side chain

Representative Synthetic Route

A plausible synthetic route, as inferred from the structural features and related literature, is:

  • Start from a 2-substituted pyridine derivative.
  • Perform cyclization to form the indolizine ring.
  • Protect the ketone group by forming a spirodioxolane ring with ethylene glycol.
  • Introduce the acetamidomethyl group via reductive amination using acetamide derivatives.
  • Final esterification with ethyl butanoate to yield the target compound.

Data Tables Summarizing Preparation Aspects

Parameter Details Source
Molecular Formula C21H28N2O8
Molecular Weight 436.46 g/mol
CAS Number 128434-26-4 (also 127452-30-6 reported)
Purity for Commercial Samples ≥95%
Common Solvents Used Ethanol, dichloromethane, ethylene glycol
Typical Reaction Temperatures Reflux conditions (60-110 °C)
Catalysts p-Toluenesulfonic acid, sulfuric acid

Summary Table of Preparation Methods

Stage Methodology Key Reagents Conditions Outcome
Indolizine Core Formation Cyclization of pyridine derivatives Pyridine derivatives, aldehydes Acid catalysis, reflux Formation of bicyclic indolizine scaffold
Spiroacetal Formation Acetalization with ethylene glycol Ethylene glycol, acid catalyst Removal of water, reflux Spirodioxolane ring formation
Acetamidomethyl Introduction Nucleophilic substitution/reductive amination Acetamidomethyl halides, reducing agents Mild heating, inert atmosphere Selective functionalization at C-6
Esterification Fischer esterification Ethanol, acid catalyst Reflux Formation of ethyl butanoate ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The spiro and ester groups may also contribute to the compound’s overall activity by influencing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and functional properties:

Structural and Functional Analogues

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate 1586782-19-5 6-cyano, 7-propanoate C₁₈H₂₁N₃O₅ 359.38 Cyano group (electron-withdrawing) enhances stability but reduces solubility compared to acetamidomethyl .
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate 1586782-22-0 6-acetamidomethyl, 7-propanoate C₁₈H₂₄N₂O₆ 364.4 Shorter ester chain (propanoate vs. butanoate) reduces lipophilicity .
Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate 1586782-25-3 6-acetoxymethyl, 7-propanoate C₁₈H₂₃NO₇ 365.4 Acetoxy group increases hydrolytic susceptibility compared to acetamido .

Physicochemical Properties

  • Solubility: The acetamidomethyl group in the target compound improves aqueous solubility relative to the cyano analogue .
  • Thermal Stability: The butanoate ester in the target compound may confer higher thermal stability (boiling point ~636°C) compared to propanoate derivatives .

Crystallographic and Conformational Analysis

  • Spiro Puckering : The dioxolane ring adopts a puckered conformation, as described by Cremer-Pople coordinates, with amplitude parameters influenced by substituents .
  • Hydrogen-Bonding Networks: The acetamidomethyl group in the target compound forms N–H···O interactions, while the cyano analogue relies on weaker C–H···N bonds .

Research Implications

  • Pharmaceutical Potential: Spiro indolizines with acetamidomethyl groups (e.g., the target compound) show promise in antimicrobial applications, as seen in structurally related spiro-thiazole derivatives .
  • Material Science : The dioxolane ring’s rigidity and hydrogen-bonding capacity make these compounds candidates for crystal engineering .

Biological Activity

Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, synthesis methods, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C19H26N2O6
  • Molecular Weight : 378.43 g/mol
  • CAS Number : 127452-30-6
  • Structure : The compound features a spiro structure with an indolizine moiety and a dioxolane ring, which contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Spiro Structure : Utilizing carbonyl groups and nitrogen functionalities.
  • Acetamidomethyl Substitution : Introducing the acetamidomethyl group to enhance biological activity.
  • Purification : Employing techniques such as chromatography to achieve high purity (98.00%).

Biological Activity

This compound exhibits various biological activities:

Antitumor Activity

Preliminary studies indicate that this compound may have antitumor properties. It has been shown to inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antiviral Properties

Research suggests that compounds similar to this compound exhibit antiviral activity against viruses such as SARS-CoV-2. Molecular docking studies have demonstrated strong binding affinities with viral proteins, indicating potential as an antiviral agent .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies involving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are essential to evaluate its safety and efficacy profile.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydroindolizine) derivatives on L1210 cells. Results showed significant inhibition of cell growth compared to control groups .
  • Molecular Docking Analysis : Docking studies revealed that the compound binds effectively to key viral proteins involved in replication processes. Binding affinities were measured in kcal/mol, with values indicating strong interactions with target proteins .
  • Comparative Analysis with Similar Compounds : A table comparing structural analogs highlights their biological activities:
Compound NameStructural FeaturesBiological Activity
Ethyl 2-(6-cyano-5-oxo...)Contains cyano groupAntimicrobial
Ethyl 2-(6-acetamidomethyl)...Acetamidomethyl substitutionAntitumor
Ethyl 6-cyano-indolizine derivativeCyano group on indolizineAntiviral

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound, and how can data refinement challenges be addressed?

Single-crystal X-ray diffraction is the gold standard for resolving complex molecular architectures like the spiro[indolizine-dioxolane] core. For refinement, use the SHELX suite (e.g., SHELXL) due to its robustness in handling small-molecule crystallographic data, even with high thermal motion or partial disorder . Challenges like weak diffraction or twinning can be mitigated by optimizing data collection parameters (e.g., low-temperature measurements) and applying twin refinement protocols in SHELXL . Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement parameters and validating hydrogen bonding networks .

Q. How can synthetic routes to this compound be optimized to improve yield and purity?

The compound’s synthesis likely involves multi-step reactions (e.g., cyclization, acetylation, esterification). Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can systematically identify critical parameters (e.g., solvent polarity, temperature, catalyst loading) . For example, reflux conditions in ethanol or DMF (as seen in analogous heterocyclic syntheses) may enhance cyclization efficiency . Monitor intermediates via HPLC or NMR to isolate side products (e.g., unreacted acetamidomethyl groups) and adjust stoichiometry accordingly .

Q. What spectroscopic techniques are essential for characterizing its functional groups and confirming regiochemistry?

  • ¹H/¹³C NMR : Identify the spiro junction (distinct dihydro-indolizine protons at δ 2.3–3.5 ppm) and acetamidomethyl group (NH resonance ~δ 8.0 ppm) .
  • IR Spectroscopy : Confirm the 5-oxo group (C=O stretch ~1700 cm⁻¹) and ester moiety (C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₉H₂₆N₂O₆, m/z 378.43) and detects fragmentation patterns unique to the spiro system .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity or stability?

Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization. For example, modifying the dioxolane ring’s puckering parameters (via Cremer-Pople coordinates) could alter steric hindrance and solubility . Reaction path search algorithms (e.g., GRRM) combined with ICReDD’s computational-experimental feedback loop enable rapid screening of synthetic pathways for novel derivatives .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data, such as unexpected hydrogen bonding patterns?

Discrepancies between X-ray (rigid crystal packing) and solution-state NMR (dynamic conformers) require multi-technique validation. Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds (e.g., N-H···O=C) in the crystal lattice . Compare with variable-temperature NMR to assess conformational flexibility in solution. If crystallographic R-factors exceed 0.05, re-examine data for missed symmetry or disorder using SHELXL’s restraints .

Q. How does the spiro[indolizine-dioxolane] system influence intermolecular interactions in supramolecular assemblies?

The spiro junction imposes torsional constraints, directing the dioxolane ring’s orientation and influencing packing motifs. Hirshfeld surface analysis quantifies contacts (e.g., C-H···O vs. π-π interactions) . Molecular dynamics simulations can model solvation effects, revealing how the ethyl ester group’s hydrophobicity impacts aggregation in aqueous media .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate crystallographic and spectroscopic datasets using software like OLEX2 (integrating SHELX and ORTEP) .
  • Reactor Design : For scaled-up synthesis, apply CRDC guidelines on membrane separation and process control to isolate heat-sensitive intermediates .
  • Training Resources : Courses like CHEM 416: Practical Training in Chemical Biology Methods & Experimental Design emphasize best practices in handling reactive intermediates and optimizing chiral separations .

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